SXC2023

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

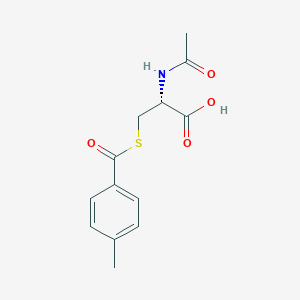

(2R)-2-acetamido-3-(4-methylbenzoyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-8-3-5-10(6-4-8)13(18)19-7-11(12(16)17)14-9(2)15/h3-6,11H,7H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXPWGXGEBJOCG-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)SCC(C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Central Nervous System Mechanism of Action of SXC-2023

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core mechanism of action of SXC-2023, a novel small molecule therapeutic candidate, within the central nervous system (CNS). The information is compiled from publicly available data, including press releases and clinical trial information.

Core Mechanism of Action

SXC-2023 is an orally administered, novel small molecule designed to activate the cystine/glutamate antiporter, known as System xc-.[1][2] This system is a unique therapeutic target located on astrocytes in the brain and is crucial for modulating glutamatergic signaling and addressing oxidative stress.[3][4][5] Alterations in glutamate signaling and oxidative stress are considered key factors in the pathophysiology of several CNS disorders, particularly those involving impaired impulse control and executive function, such as trichotillomania and other obsessive-compulsive and addictive disorders.[3][4][6][7][8][9]

The primary mechanism of SXC-2023 involves the following key steps:

-

Activation of System xc- : SXC-2023 directly engages and activates the System xc- antiporter.[1][3][4]

-

Modulation of Glutamate : System xc- functions by exchanging extracellular cystine for intracellular glutamate.[2][5] By activating this system, SXC-2023 increases the release of glutamate into the extrasynaptic space. This non-synaptic glutamate is thought to modulate neuronal activity, helping to restore balance in brain circuits where glutamate signaling is impaired.[1][2][3]

-

Reduction of Oxidative Stress : The uptake of extracellular cystine, facilitated by the activation of System xc-, provides the necessary substrate for the intracellular synthesis of glutathione (GSH).[2] GSH is a major endogenous antioxidant in the brain. By enhancing the availability of cystine, SXC-2023 helps to combat oxidative stress, a contributing factor to neuronal dysfunction in various neuropsychiatric disorders.[1][6][7][10]

Signaling Pathway

The signaling pathway initiated by SXC-2023 is centered on the modulation of the cellular environment by System xc-. The following diagram illustrates this process.

Quantitative Data from Clinical Trials

SXC-2023 has undergone Phase 1 and Phase 2 clinical trials. The following tables summarize the available quantitative data from these studies.

Table 1: Phase 1 Clinical Trial Summary

| Study ID | Study Phase | Design | Population | Number of Subjects | Key Findings | Reference |

|---|---|---|---|---|---|---|

| NCT03301298 | Phase 1 | Single Ascending Dose (SAD) and food effect | Healthy Volunteers | 48 | Safe and well-tolerated over a wide dose range; consistent pharmacokinetic profile. | [2][10][11] |

| NCT03542435 | Phase 1 | Multiple Ascending Dose (MAD) | Healthy Adults | 40 | Safe and well-tolerated with daily administration for 14 days; no significant adverse events. |[2][10][11] |

Table 2: Phase 2 Clinical Trial Summary

| Study ID | Study Phase | Indication | Design | Number of Patients | Doses | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| NCT03797521 | Phase 2 | Trichotillomania (TTM) | Double-blind, randomized, placebo-controlled | >120 | Placebo, 50 mg/day, 200 mg/day, 800 mg/day | Efficacy, safety, and tolerability evaluated. | [2][3] |

| Not specified | Phase 2A | Behavioral Biomarker Study | Not specified | Adult Subjects | Not specified | Demonstrated psychodynamic activity and a clear effect on measures of impulse control. | [3][4] |

| NCT03887429 | Phase 2 | Smoking Abstention | Randomized, controlled, crossover | 24 | Placebo, 200 mg/day, 800 mg/day | Evaluation of safety and efficacy in non-treatment seeking smokers. |[2] |

Experimental Protocols

While detailed, step-by-step preclinical protocols are not publicly available, the clinical trial designs provide insight into the methodologies used to evaluate SXC-2023 in humans.

4.1 Phase 1 Safety and Tolerability Studies (NCT03301298, NCT03542435)

-

Objective : To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of SXC-2023.[9][10]

-

Design : These were randomized, double-blind, placebo-controlled studies.[2]

-

Single Ascending Dose (SAD) : Multiple cohorts of healthy volunteers received a single oral dose of SXC-2023 or a placebo. The dose was escalated in subsequent cohorts to determine the maximum tolerated dose.[10][11]

-

Multiple Ascending Dose (MAD) : Cohorts of healthy volunteers received daily oral doses of SXC-2023 or a placebo for a specified period (e.g., 14 days) to evaluate safety and pharmacokinetics under steady-state conditions.[10][11]

-

-

Key Assessments :

-

Monitoring of adverse events.

-

Physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetic (PK) analysis of blood samples to determine parameters like Cmax, Tmax, and AUC.

-

4.2 Phase 2 Efficacy and Safety Study in Trichotillomania (NCT03797521)

-

Objective : To evaluate the efficacy, safety, and tolerability of multiple oral doses of SXC-2023 in adult patients with moderate to severe trichotillomania.[3][12]

-

Design : A multi-center, double-blind, randomized, placebo-controlled study.[3][12] Patients were assigned to one of several parallel cohorts, including three active dose groups and one placebo group.

-

Key Assessments :

-

Primary efficacy endpoints likely included standardized scales for measuring the severity of trichotillomania symptoms.

-

Secondary measures included assessments of impulsivity, cognitive parameters, and overall patient mental health and well-being.[3][6][12]

-

Safety and tolerability were monitored throughout the study.

-

The following diagram illustrates a generalized workflow for these clinical trials.

Conclusion

SXC-2023 represents a novel therapeutic approach for CNS disorders by targeting the astrocytic System xc-. Its mechanism of action, focused on the dual modulation of glutamatergic tone and oxidative stress, addresses key pathological features of impulse control disorders.[5][7][10] Clinical data from Phase 1 and 2 studies have shown that SXC-2023 is safe and well-tolerated, with evidence of psychodynamic activity in a relevant patient population.[3][10] Further research will be crucial to fully elucidate its therapeutic potential across a range of neuropsychiatric conditions.

References

- 1. SXC-2023 | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Promentis Pharmaceuticals Announces Positive Results for Phase 2A Study of SXC-2023 Targeting Novel Glutamatergic Mechanism and Completion of Enrollment for Phase 2 Trichotillomania Study | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 4. Promentis Pharmaceuticals Announces Positive Results for Phase 2A Study of SXC-2023 Targeting Novel Glutamatergic Mechanism and Completion of Enrollment for Phase 2 Trichotillomania Study [prnewswire.com]

- 5. Technology | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 6. Promentis Pharmaceuticals Announces Commencement of Phase 2 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]

- 7. Promentis Pharmaceuticals Commences Phase 1 Study for SXC-2023 Targeting Neuropsychiatric Disorders [prnewswire.com]

- 8. uwmrf.org [uwmrf.org]

- 9. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 10. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]

- 11. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism - BioSpace [biospace.com]

- 12. Promentis Pharmaceuticals commences phase 2 studies for SXC-2023 targeting Glutamatergic mechanism - Pharmaceutical Business review [pharmaceutical-business-review.com]

SXC2023 and system xc(-) activation pathway

An In-depth Technical Guide to System xc(-) and its Activator, SXC2023

For Researchers, Scientists, and Drug Development Professionals

Abstract

System xc(-) is a critical cellular amino acid antiporter responsible for the exchange of extracellular L-cystine for intracellular L-glutamate. This process is fundamental to the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant, and plays a significant role in redox homeostasis and, within the central nervous system (CNS), non-vesicular glutamate release. Dysregulation of system xc(-) is implicated in a variety of pathological states, including cancer and numerous neuropsychiatric disorders. Consequently, it has emerged as a compelling therapeutic target. While much research has focused on inhibiting this transporter to induce ferroptosis in cancer cells, the novel small molecule this compound, developed by Promentis Pharmaceuticals, represents a contrasting approach by activating system xc(-). It is being investigated for its potential to restore glutamatergic balance and mitigate oxidative stress in disorders such as trichotillomania and obsessive-compulsive disorder. This guide provides a comprehensive technical overview of the system xc(-) activation pathway, its pharmacological modulation by agents like this compound, quantitative data on its modulators, and detailed experimental protocols for its study.

The System xc(-) Cystine/Glutamate Antiporter

Structure and Function

System xc(-) is a heterodimeric amino acid transporter belonging to the heteromeric amino acid transporter (HAT) family.[1] It is composed of two subunits linked by a disulfide bridge:

-

A light chain, SLC7A11 (also known as xCT): This is the specific, catalytic subunit with 12 transmembrane domains that mediates the transport activity.[2][3]

-

A heavy chain, SLC3A2 (also known as 4F2hc or CD98): This highly glycosylated single-pass transmembrane protein is not unique to system xc(-) and serves to traffic and anchor the SLC7A11 subunit to the plasma membrane.[1][3][4]

The transporter functions as a sodium-independent, electroneutral antiporter, mediating a 1:1 exchange of extracellular L-cystine for intracellular L-glutamate.[1][3]

Core Physiological Roles

The function of system xc(-) is twofold and context-dependent:

-

Redox Homeostasis via Glutathione (GSH) Synthesis: Once imported, L-cystine is rapidly reduced to two molecules of L-cysteine. Cysteine is the rate-limiting precursor for the synthesis of the tripeptide antioxidant glutathione (GSH).[4][5][6] By supplying cysteine, system xc(-) is a critical regulator of the cell's antioxidant capacity, protecting against oxidative damage.[1][5]

-

Glutamatergic Signaling: In the CNS, the efflux of glutamate from glial cells (astrocytes and microglia) via system xc(-) contributes to the ambient tone of extrasynaptic glutamate.[1][7] This non-vesicular release can modulate neuronal activity by acting on extrasynaptic metabotropic glutamate receptors (mGluRs), representing a key mechanism of glia-neuron communication.[1]

The System xc(-) Activation Pathway

The activity of system xc(-) is primarily regulated at the transcriptional level of its specific subunit, SLC7A11.

Transcriptional Regulation by NRF2

The most well-characterized pathway for the upregulation of system xc(-) involves the Nuclear factor erythroid 2-related factor 2 (NRF2). Under conditions of oxidative stress or exposure to electrophiles, NRF2 is released from its cytosolic inhibitor, Keap1.[4][8] Freed NRF2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of the SLC7A11 gene.[8] This binding event initiates the transcription of SLC7A11, leading to increased synthesis of the xCT protein, greater assembly of the transporter at the plasma membrane, and consequently, enhanced cystine uptake and glutamate release.[1][8] Other stimuli, such as amino acid deprivation and inflammatory mediators like interleukin-1β, have also been shown to upregulate its expression.[1]

Signaling Pathway Diagram

Caption: The NRF2-mediated activation pathway for system xc(-).

Pharmacological Modulation of System xc(-)

Inhibition and the Induction of Ferroptosis

Inhibition of system xc(-) is a major strategy in cancer research. By blocking cystine uptake, inhibitors deplete intracellular cysteine and subsequently GSH.[4] This compromises the cell's antioxidant defenses, leading to the accumulation of lipid-based reactive oxygen species (ROS) and a specific form of iron-dependent cell death known as ferroptosis.[4][9][10] This makes system xc(-) a prime target for sensitizing cancer cells to chemotherapy and overcoming drug resistance.[11][12][13][14] Common inhibitors include erastin, sulfasalazine (SSZ), and sorafenib.[2]

Activation: The Case of this compound

In contrast to inhibition, this compound is a novel small molecule designed to activate system xc(-).[7]

-

Mechanism of Action: this compound engages system xc(-) to address glutamatergic imbalance and oxidative stress.[15][16] By activating the transporter, it aims to modulate the tone of extrasynaptic glutamate and potentially bolster antioxidant capacity, thereby restoring normal neurotransmission in specific brain circuits.[7]

-

Therapeutic Rationale: Alterations in glutamate signaling are implicated in the pathophysiology of obsessive-compulsive and related disorders.[15] this compound is being developed by Promentis Pharmaceuticals to treat conditions such as trichotillomania (hair-pulling disorder) by correcting these glutamatergic deficits.[15][17][18]

-

Clinical Development: Phase I single and multiple ascending dose studies have been completed, demonstrating that this compound is safe and well-tolerated with a consistent pharmacokinetic profile.[7][16] Phase II trials have been initiated to evaluate its efficacy.[17][18]

Quantitative Data Summary

Quantitative data is essential for comparing the potency of modulators and understanding the clinical application of drugs like this compound.

Table 1: Clinical Trial Data for this compound

| Trial Identifier | Phase | Status | Condition | Doses Tested | Number of Participants (Approx.) | Reference |

|---|---|---|---|---|---|---|

| NCT03301298 | I | Completed | Healthy Volunteers (SAD & Food Effect) | Not specified | 48 | [7] |

| NCT03542435 | I | Completed | Healthy Volunteers (MAD) | Not specified | 40 | [7] |

| NCT03797521 | II | Ongoing | Trichotillomania | Placebo, 50 mg/day, 200 mg/day, 800 mg/day | 120 | [7][17] |

| NCT03887429 | II | Ongoing | Non-treatment Seeking Smokers | Placebo, 200 mg/day, 800 mg/day | 24 |[7] |

Table 2: IC₅₀ Values of Common System xc(-) Inhibitors

| Compound | Cell Line | Assay Type | Buffer | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| (S)-4-Carboxyphenylglycine | CCF-STTG-1 (Glioma) | [¹⁴C]-Cystine Uptake | Na⁺-containing | 26 ± 2 | [19] |

| (S)-4-Carboxyphenylglycine | CCF-STTG-1 (Glioma) | Glutamate Release | Na⁺-containing | 27 ± 1 | [19] |

| Glutamate | CCF-STTG-1 (Glioma) | [¹⁴C]-Cystine Uptake | Na⁺-containing | 83 ± 10 | [19] |

| Sulfasalazine (SAS) | CCF-STTG-1 (Glioma) | [¹⁴C]-Cystine Uptake | Na⁺-containing | 258 ± 20 | [19] |

| Sulfasalazine (SAS) | U-87 MG (Glioblastoma) | [¹⁴C]-Cystine Uptake | Na⁺-containing | 52 ± 10 | [19] |

| Sanofi Cpd 32 | CHO (human xCT) | [³H]-Glutamate Incorporation | Not specified | 0.025 - 0.041 | [20] |

| Sanofi Cpd 32 | EOC 13:31 (mouse) | [³H]-Glutamate Incorporation | Not specified | 0.025 - 0.037 |[20] |

Key Experimental Protocols

Accurate measurement of system xc(-) activity is crucial for research and drug development. Three common methods are detailed below.

Protocol 1: Measuring Activity via Radiolabeled Cystine Uptake

This method directly quantifies the primary function of the transporter.

-

Materials:

-

Cultured cells expressing system xc(-) (e.g., U-87 MG glioblastoma cells).[19]

-

96-well cell culture plates.

-

Earle's Balanced Salt Solution (EBSS) or other appropriate buffer.

-

L-[¹⁴C]-cystine stock solution.

-

Unlabeled L-cystine.

-

Test compounds (inhibitors/activators).

-

Cell lysis buffer.

-

Scintillation counter and plates.

-

-

Procedure:

-

Seed cells in 96-well plates and grow to confluence.[19]

-

On the day of the experiment, wash the cells with pre-warmed (37°C) EBSS.

-

Initiate the transport by adding EBSS containing a mixture of unlabeled L-cystine (e.g., 80 µM) and L-[¹⁴C]-cystine, with or without the test compound.[19]

-

Incubate for a short, linear-range period (e.g., 2-15 minutes) at 37°C.[19]

-

Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize radioactivity counts to protein content in each well to determine specific uptake.

-

Protocol 2: Measuring Activity via Glutamate Release (HTS Compatible)

This assay measures the counter-transport function and is highly adaptable for high-throughput screening (HTS).

-

Materials:

-

Cultured cells in 384-well plates.

-

EBSS or other appropriate buffer.

-

L-cystine.

-

Test compounds.

-

Glutamate detection reagent mix: Glutamate Oxidase, Horseradish Peroxidase (HRP), and a fluorescent probe like Amplex UltraRed in Tris buffer.[19]

-

Fluorescence plate reader.

-

-

Procedure:

-

Seed cells in 384-well plates and grow to confluence.

-

Wash cells with pre-warmed (37°C) EBSS.

-

Add EBSS containing L-cystine (e.g., 80 µM) and the test compounds.

-

Incubate for a period sufficient to allow glutamate accumulation (e.g., 2 hours) at 37°C.[19]

-

To measure the released glutamate, add the glutamate detection reagent mix to each well.

-

Incubate to allow the enzymatic reaction to proceed. Glutamate oxidase converts glutamate to α-ketoglutarate and H₂O₂, which is then used by HRP to oxidize the probe, generating a fluorescent signal.

-

Measure fluorescence (e.g., excitation 530 nm, emission 590 nm) and calculate activity relative to controls.[19]

-

Protocol 3: Measuring Activity via Reversed [³H]-Glutamate Transport

This method validates activity by measuring the transporter's reverse function and is excellent for distinguishing system xc(-) from sodium-dependent glutamate transporters (EAATs).[21]

-

Materials:

-

Cultured cells, primary astrocytes, or synaptosomes.[21]

-

Sodium-containing buffer (e.g., Krebs-HEPES).

-

Sodium-free buffer (replacing NaCl with choline chloride or LiCl).

-

[³H]-L-glutamate.

-

Selective inhibitors (e.g., sulfasalazine for system xc(-), TBOA for EAATs).

-

-

Procedure:

-

Prepare cell or tissue samples.

-

Perform uptake assays in parallel using both sodium-containing and sodium-free buffers.

-

Initiate uptake by adding the respective buffer containing [³H]-L-glutamate, with or without selective inhibitors.

-

Incubate for a defined period at 37°C.

-

Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

System xc(-) activity is defined as the uptake measured in the sodium-free buffer, which is sensitive to system xc(-) inhibitors but not EAAT inhibitors.[22][23]

-

Experimental Workflow Diagram

Caption: A generalized workflow for measuring system xc(-) activity.

The Dichotomous Role of System xc(-) in Disease

The function of system xc(-) can be beneficial or detrimental depending on the cellular context, making it a complex but promising therapeutic target.

-

In Cancer: Cancer cells, particularly gliomas, upregulate system xc(-) to meet their high demand for antioxidants.[14] This increased GSH synthesis protects them from high levels of intrinsic oxidative stress and confers resistance to chemotherapy and radiation.[12][13][14] The associated glutamate release can also promote tumor growth by inducing excitotoxic death in surrounding healthy neurons.[14] Therefore, inhibiting system xc(-) is a rational anti-cancer strategy.

-

In the CNS: The role is more nuanced. While system xc(-) is vital for GSH production in glial cells to protect neurons from oxidative stress, its over-activation can lead to excessive extracellular glutamate.[1][5] In conditions where glutamate clearance by other transporters (EAATs) is impaired, such as in cerebral ischemia or some neurodegenerative diseases, this can lead to excitotoxicity and neuronal damage.[7][24] Conversely, in psychiatric conditions thought to involve glutamatergic hypofunction, activating system xc(-) with a drug like this compound may be a viable therapeutic approach to restore balance.[15]

Caption: The context-dependent roles of system xc(-) in cancer and CNS pathology.

Conclusion and Future Directions

System xc(-) is a multifaceted transporter that stands at the crossroads of cellular metabolism, redox control, and neurotransmission. Its dual role in health and disease presents both challenges and significant therapeutic opportunities. While inhibitors are being robustly explored as anti-cancer agents that leverage ferroptosis, activators like this compound are forging a new path for the treatment of neuropsychiatric disorders by aiming to normalize glutamate signaling. The continued development of specific and potent modulators, guided by the robust experimental protocols outlined here, will be critical to fully realizing the therapeutic potential of targeting this unique antiporter. Future research should focus on elucidating the precise downstream effects of system xc(-) activation in different brain regions and patient populations to optimize treatment strategies and minimize potential off-target effects.

References

- 1. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cystine/glutamate transporter - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. europeanreview.org [europeanreview.org]

- 5. Regulation of xCT expression and system x (c) (-) function in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Expression of xCT and activity of system xc(-) are regulated by NRF2 in human breast cancer cells in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. System Xc-: a key regulatory target of ferroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are SLC7A11 inhibitors and how do they work? [synapse.patsnap.com]

- 12. SLC7A11 Inhibitors Represent a Promising Therapeutic Target by Facilitating the Induction of Ferroptosis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of Cystine/Glutamate Antiporter SLC7A11/xCT in the Pathophysiology of Cancer [frontiersin.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Promentis Pharmaceuticals Commences Phase 1 Study for SXC-2023 Targeting Neuropsychiatric Disorders [prnewswire.com]

- 16. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]

- 17. Promentis starts dosing in Phase ll trial of SXC-2023 for trichotillomania [clinicaltrialsarena.com]

- 18. Promentis Pharmaceuticals Announces Commencement of Phase 2 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism - BioSpace [biospace.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Sanofi divulges new SLC7A11 inhibitors | BioWorld [bioworld.com]

- 21. Validation of a System xc - Functional Assay in Cultured Astrocytes and Nervous Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 23. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

- 24. Frontiers | The Cystine/Glutamate Antiporter, System xc–, Contributes to Cortical Infarction After Moderate but Not Severe Focal Cerebral Ischemia in Mice [frontiersin.org]

An In-depth Technical Guide to SXC2023: A Novel Modulator of the Cystine/Glutamate Antiporter System xc-

For Researchers, Scientists, and Drug Development Professionals

Abstract

SXC2023 is a novel, orally administered small molecule therapeutic candidate under development by Promentis Pharmaceuticals. Identified chemically as (S)-2-acetamido-3-(4-methylbenzoylthio)propanoic acid, this compound is a prodrug of N-acetyl-L-cysteine and functions as an activator of the cystine/glutamate antiporter system xc-. This system plays a critical role in regulating glutamatergic neurotransmission and mitigating oxidative stress, both of which are implicated in the pathophysiology of various central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on the synthesis and clinical evaluation of this compound.

Chemical Structure and Properties

This compound is a structurally defined small molecule with the following chemical identity:

| Property | Value |

| Chemical Name | (S)-2-acetamido-3-(4-methylbenzoylthio)propanoic acid |

| Molecular Formula | C13H15NO4S |

| Molecular Weight | 281.33 g/mol |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)SC--INVALID-LINK--NC(=O)C |

| Synonyms | SXC-2023, SXC 2023 |

Source: PubChem CID 101215395

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature. However, Promentis Pharmaceuticals holds a patent for "Cysteine Prodrugs" which likely covers the synthesis of this compound and related compounds[1]. The synthesis would logically involve the N-acetylation of L-cysteine followed by the thioesterification of the thiol group with 4-methylbenzoic acid. The stereochemistry of the final compound is the (S)-enantiomer.

Mechanism of Action and Signaling Pathway

This compound is designed to activate system xc-, a sodium-independent amino acid antiporter that is primarily located on the plasma membrane of astrocytes in the CNS[2][3][4]. System xc- is a heterodimer composed of a light chain subunit, xCT (encoded by the SLC7A11 gene), and a heavy chain subunit, 4F2hc (encoded by the SLC3A2 gene)[5].

The primary function of system xc- is to mediate the exchange of extracellular L-cystine for intracellular L-glutamate in a 1:1 ratio[2][5]. Once transported into the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH)[2]. By activating this transporter, this compound is proposed to have two main therapeutic effects:

-

Restoration of Glutamatergic Homeostasis: The efflux of glutamate from astrocytes contributes to the extrasynaptic glutamate pool, which can modulate neuronal activity through activation of metabotropic glutamate receptors (mGluRs). In conditions associated with glutamatergic dysregulation, enhancing this non-vesicular glutamate release may help restore normal neurotransmission[2][3][4].

-

Reduction of Oxidative Stress: By increasing the intracellular availability of cysteine, this compound promotes the synthesis of GSH. Glutathione plays a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage[2][3][4].

The signaling pathway initiated by the activation of system xc- by this compound is depicted below:

Figure 1: Signaling pathway of this compound via activation of system xc-.

Preclinical and Clinical Development

This compound has undergone preclinical characterization and has been evaluated in Phase 1 and Phase 2 clinical trials[3][6].

Preclinical Studies

Preclinical studies have demonstrated that this compound is a novel activator of the cystine-glutamate antiporter[6]. These studies likely involved in vitro assays to confirm the mechanism of action and in vivo animal models to assess pharmacokinetics, pharmacodynamics, and preliminary efficacy and safety. While specific quantitative data from these studies are not publicly available, they provided the basis for advancing this compound into clinical trials[7][8][9][10][11].

Clinical Trials

This compound has been investigated in several clinical trials, primarily for neuropsychiatric disorders characterized by impulsivity and glutamatergic dysfunction.

Table 1: Summary of Completed and Ongoing Clinical Trials for this compound

| Trial Identifier | Phase | Status | Condition | Intervention | Number of Participants |

| NCT03301298 | 1 | Completed | Healthy Volunteers | This compound Single Ascending Dose | 48 |

| NCT03542435 | 1 | Completed | Healthy Volunteers | This compound Multiple Ascending Dose | 40 |

| NCT03797521 | 2 | Completed | Trichotillomania | This compound (50, 200, 800 mg/day) vs. Placebo | 100 |

| NCT03887429 | 2 | Completed | Nicotine Withdrawal | This compound (200, 800 mg/day) vs. Placebo | 24 |

Source: ClinicalTrials.gov, Alzheimer's Drug Discovery Foundation[2]

4.2.1. Phase 1 Studies

Two Phase 1 studies, a single ascending dose (SAD) and a multiple ascending dose (MAD) study, were conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound[2][7][9][10]. The results of these studies indicated that this compound was safe and well-tolerated over a wide dose range, with a consistent pharmacokinetic profile[7][9][10]. No significant adverse events or treatment-related discontinuations were reported[7][9][10].

4.2.2. Phase 2 Studies

A Phase 2, multicenter, double-blind, placebo-controlled study (NCT03797521) was conducted to evaluate the safety, tolerability, and efficacy of this compound in adults with moderate to severe trichotillomania[12][13][14]. The study involved three active-dose cohorts and a placebo cohort over a 6-week treatment period[2][12]. The primary outcome measures were safety and tolerability, with secondary measures assessing the severity of trichotillomania symptoms[12][13]. Promentis Pharmaceuticals announced positive results from a Phase 2a behavioral biomarker study, suggesting that this compound has an impact on impulse control and executive function[15].

Experimental Protocols

Detailed experimental protocols for preclinical studies are not publicly available. However, the clinical trial protocols provide insight into the methodologies used to evaluate this compound in human subjects.

Phase 2 Trichotillomania Study (NCT03797521) Protocol Summary

-

Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study[12].

-

Participants: Adults aged 18-45 with a DSM-5 diagnosis of trichotillomania[12].

-

Intervention: Participants were randomized to receive one of three oral doses of this compound (50 mg, 200 mg, or 800 mg daily) or a placebo for 6 weeks[2][12].

-

Primary Outcome Measures:

-

Safety and tolerability, assessed by the frequency of adverse events, serious adverse events, and adverse events leading to discontinuation[12].

-

-

Secondary Outcome Measures:

-

Changes in the severity of hair-pulling symptoms, likely assessed using validated scales such as the Massachusetts General Hospital Hairpulling Scale (MGH-HPS) and the Yale-Brown Obsessive Compulsive Scale for Trichotillomania (TTM-YBOCS).

-

Overall patient mental health and well-being.

-

Cognitive parameters.

-

The workflow for this clinical trial can be visualized as follows:

Figure 2: Experimental workflow for the Phase 2 clinical trial of this compound.

Conclusion

This compound represents a promising therapeutic agent with a novel mechanism of action targeting the system xc- cystine/glutamate antiporter. By modulating glutamatergic neurotransmission and reducing oxidative stress, this compound has the potential to address the underlying pathophysiology of a range of neuropsychiatric disorders. The available clinical data from Phase 1 and 2 trials suggest a favorable safety and tolerability profile. Further clinical development and publication of detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. patents.justia.com [patents.justia.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. SXC-2023 | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 4. Technology | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Publications, Presentations & Events | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 7. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]

- 8. Promentis Pharmaceuticals Commences Phase 1 Study for SXC-2023 Targeting Neuropsychiatric Disorders [prnewswire.com]

- 9. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism - BioSpace [biospace.com]

- 10. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 11. uwmrf.org [uwmrf.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Promentis starts dosing in Phase ll trial of SXC-2023 for trichotillomania [clinicaltrialsarena.com]

- 14. | BioWorld [bioworld.com]

- 15. Promentis Pharmaceuticals Announces Positive Results for Phase 2A Study of SXC-2023 Targeting Novel Glutamatergic Mechanism and Completion of Enrollment for Phase 2 Trichotillomania Study [prnewswire.com]

Navigating the Frontier of Glutamatergic Modulation: A Technical Overview of SXC2023

For Researchers, Scientists, and Drug Development Professionals

SXC2023, a novel small molecule developed by Promentis Pharmaceuticals, is currently under investigation for the treatment of psychiatric disorders, including trichotillomania and obsessive-compulsive disorder.[1][2][3] This document provides a comprehensive overview of the publicly available information regarding the mechanism of action of this compound, with a focus on its role as an activator of System xc(-).

Core Mechanism of Action: Targeting the Cystine/Glutamate Antiporter

This compound is designed to activate System xc(-), a crucial cystine/glutamate antiporter.[1][2][4] This system plays a significant role in maintaining the balance of extracellular glutamate and intracellular glutathione (GSH), a key antioxidant. The primary mechanism involves the exchange of extracellular cystine for intracellular glutamate.[1] Once inside the cell, cystine is reduced to cysteine, which serves as a precursor for the synthesis of glutathione.[1] By activating this antiporter, this compound aims to restore glutamatergic neurotransmission and mitigate imbalances in oxidative stress, which are implicated in the pathophysiology of various central nervous system (CNS) disorders.[2][4]

Signaling Pathway and Physiological Impact

The activation of System xc(-) by this compound initiates a cascade of events that modulate neuronal function. The increased uptake of cystine and subsequent synthesis of glutathione enhance the cellular antioxidant capacity, protecting neurons from oxidative damage. Concurrently, the efflux of glutamate into the extracellular space influences synaptic and extra-synaptic glutamate receptors, thereby modulating glutamatergic signaling.

Clinical Development and Experimental Overview

This compound has successfully completed Phase 1 safety and tolerability studies and is currently progressing through Phase 2 clinical trials for trichotillomania.[2][5][6][7][8][9] While specific details of the preclinical structure-activity relationship (SAR) studies and comprehensive experimental protocols are not publicly available, the clinical trial designs provide insight into the evaluation of this compound.

Phase 2 Clinical Trial Workflow

The ongoing Phase 2 studies are designed to assess the efficacy, safety, and tolerability of this compound in patients. A generalized workflow for such a trial is depicted below.

Quantitative Data Summary

Detailed quantitative data from preclinical structure-activity relationship studies of this compound and its analogs are not currently in the public domain. Such information is typically proprietary to the developing pharmaceutical company. The available clinical trial information outlines the doses being investigated.

| Clinical Trial Phase | Condition | Doses Being Investigated | Status |

| Phase 2 | Trichotillomania | 50 mg/day, 200 mg/day, 800 mg/day | Ongoing[1] |

| Phase 2a | Behavioral Biomarker Study | Not specified | Completed[10] |

| Phase 1 | Healthy Volunteers | Single and multiple ascending doses | Completed[5] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the mechanism of action, standard assays for evaluating System xc(-) activity would likely include:

-

Cystine Uptake Assays: Utilizing radiolabeled [14C]-cystine to measure its uptake in cells (e.g., astrocytes or cell lines expressing System xc(-)) in the presence and absence of this compound.

-

Glutamate Release Assays: Measuring the concentration of glutamate in the extracellular medium using techniques such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA) following treatment with this compound.

-

Intracellular Glutathione Measurement: Quantifying the levels of GSH in cell lysates, often using commercially available colorimetric or fluorometric assay kits, to assess the impact of this compound on antioxidant capacity.

-

In Vivo Microdialysis: In animal models, this technique could be used to measure real-time changes in extracellular glutamate concentrations in specific brain regions following administration of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic approach for psychiatric disorders by targeting the System xc(-) antiporter to modulate glutamatergic neurotransmission and oxidative stress. While detailed preclinical data on its structure-activity relationship remain proprietary, the ongoing Phase 2 clinical trials will provide crucial information on its efficacy and safety in patient populations. Future publications from Promentis Pharmaceuticals and collaborating researchers will be essential to fully elucidate the therapeutic potential and detailed pharmacological profile of this novel compound.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. SXC-2023 | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 3. Promentis Pharmaceuticals commences phase 2 studies for SXC-2023 targeting Glutamatergic mechanism - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 4. Technology | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 5. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism - BioSpace [biospace.com]

- 6. Promentis Pharmaceuticals Announces Commencement of Phase 2 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]

- 7. Promentis Pharmaceuticals Announces Commencement of Phase 2 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. | BioWorld [bioworld.com]

- 10. Promentis Pharmaceuticals Announces Positive Results for Phase 2A Study of SXC-2023 Targeting Novel Glutamatergic Mechanism and Completion of Enrollment for Phase 2 Trichotillomania Study - BioSpace [biospace.com]

Pharmacodynamics of SXC2023 in Neuronal Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SXC2023 is a novel small molecule under development by Promentis Pharmaceuticals designed to address glutamatergic dysfunction and oxidative stress in the central nervous system (CNS).[1][2][3][4] Its primary mechanism of action is the activation of System xc(-), a cystine/glutamate antiporter, which plays a crucial role in regulating extracellular glutamate levels and intracellular glutathione (GSH) synthesis.[5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its effects within neuronal and glial systems. While specific preclinical data remains largely proprietary, this document synthesizes the known mechanism of action with illustrative data and experimental protocols to provide a comprehensive framework for understanding this compound.

Introduction to this compound and its Target: System xc(-)

This compound is being developed for psychiatric disorders, including trichotillomania and obsessive-compulsive disorder, where imbalances in glutamatergic neurotransmission are implicated.[1][6] The drug targets System xc(-), an amino acid antiporter predominantly located on glial cells, such as astrocytes and microglia, as well as some neurons.[5]

System xc(-) mediates the exchange of extracellular cystine for intracellular glutamate in a 1:1 ratio.[5] Once inside the cell, cystine is reduced to cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), the brain's primary endogenous antioxidant.[5] By activating this transporter, this compound is designed to achieve two primary therapeutic effects:

-

Restoration of Glutamatergic Homeostasis: The release of glutamate via System xc(-) increases extrasynaptic glutamate tone. This can modulate the activity of both ionotropic and metabotropic glutamate receptors, influencing excitatory neurotransmission.[5]

-

Reduction of Oxidative Stress: By increasing the intracellular availability of cysteine, this compound promotes the synthesis of GSH, thereby enhancing the cellular capacity to neutralize reactive oxygen species (ROS).[5]

Mechanism of Action of this compound

This compound acts as a positive modulator or direct activator of the System xc(-) transporter. This leads to an increased rate of cystine uptake and glutamate release from cells expressing the transporter, primarily astrocytes. The released glutamate can then influence nearby neurons through various signaling pathways.

Figure 1: Proposed signaling pathway of this compound in the neuro-glial environment.

Quantitative Pharmacodynamic Data (Illustrative)

The following tables represent hypothetical data to illustrate the expected pharmacodynamic profile of an effective System xc(-) activator like this compound.

Table 1: In Vitro Receptor/Transporter Activity

| Parameter | Cell Line | Value | Description |

| EC50 | Astrocytes | 150 nM | Concentration for 50% maximal stimulation of glutamate release. |

| Binding Affinity (Kd) | Synaptosomes | 35 nM | Dissociation constant for binding to the xCT subunit of System xc(-). |

| Cystine Uptake Vmax | HEK293-xCT | +85% | Percent increase in the maximal rate of cystine uptake vs. baseline. |

Table 2: Cellular Effects in Primary Neuronal-Glial Co-Cultures

| Parameter | Concentration | Result | Description |

| GSH Levels | 200 nM | +60% | Increase in intracellular glutathione after 24-hour incubation. |

| ROS Levels | 200 nM | -45% | Reduction in reactive oxygen species following oxidative challenge. |

| Neuronal Firing Rate | 200 nM | -25% | Decrease in spontaneous firing rate in cortical neurons. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacodynamics. Below are standard protocols that would be employed to generate the data presented above.

Glutamate Release Assay in Primary Astrocytes

-

Cell Culture: Plate primary astrocytes from postnatal day 1-3 rat cortices in 24-well plates and grow to confluence.

-

Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.

-

Drug Incubation: Wash cells with KRH buffer and then incubate with varying concentrations of this compound (1 nM to 100 µM) for 30 minutes at 37°C.

-

Sample Collection: Collect the supernatant (extracellular medium) from each well.

-

Quantification: Measure glutamate concentration in the supernatant using a commercially available glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit).

-

Data Analysis: Plot glutamate concentration against this compound concentration and fit to a four-parameter logistic curve to determine the EC50.

Radioligand Binding Assay

-

Membrane Preparation: Prepare synaptosomal membranes from rat brain cortical tissue.

-

Radioligand: Use a radiolabeled ligand specific to the xCT subunit, such as [3H]-quisqualate.

-

Binding Reaction: In a 96-well plate, incubate synaptosomal membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the competition binding data to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound.

Figure 2: Logical workflow for the pharmacodynamic evaluation of this compound.

Clinical Development and Safety

This compound has completed Phase 1 single and multiple ascending dose studies, where it was found to be safe and well-tolerated in healthy volunteers, demonstrating a consistent pharmacokinetic profile.[3][7] The compound has progressed to Phase 2 clinical trials for the treatment of trichotillomania.[6][8][9][10] Doses being tested in clinical trials range from 50 mg/day to 800 mg/day.[5] While no significant adverse events were reported in Phase 1 studies, the mechanism of action raises theoretical concerns about potential excitotoxicity in neurodegenerative conditions where extracellular glutamate levels are already high.[3][5]

Conclusion and Future Directions

This compound represents a novel therapeutic approach for psychiatric disorders by targeting the System xc(-) antiporter to modulate glutamate neurotransmission and reduce oxidative stress. Its progression into Phase 2 trials underscores its potential.[1][6] Future research should focus on elucidating the precise downstream effects on different neuronal subtypes and in various disease models. A critical area of investigation will be to determine the therapeutic window that maximizes the benefits of enhanced GSH production and glutamate homeostasis while avoiding potential excitotoxic effects. The development of biomarkers to monitor target engagement and downstream effects in patients will be crucial for the successful clinical application of this compound.

References

- 1. SXC-2023 | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism - BioSpace [biospace.com]

- 4. Promentis Pharmaceuticals Commences Phase 1 Study for SXC-2023 Targeting Neuropsychiatric Disorders [prnewswire.com]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Promentis starts dosing in Phase ll trial of SXC-2023 for trichotillomania [clinicaltrialsarena.com]

- 7. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]

- 8. Promentis Pharmaceuticals commences phase 2 studies for SXC-2023 targeting Glutamatergic mechanism - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Promentis Pharmaceuticals Announces Commencement of Phase 2 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism | Promentis Pharmaceuticals, Inc. [promentispharma.com]

The Role of SXC2023 in Modulating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SXC2023, a novel small molecule in development by Promentis Pharmaceuticals, is a potent activator of the cystine/glutamate antiporter system xc(-). This system plays a crucial role in maintaining redox homeostasis within the central nervous system (CNS) by facilitating the uptake of cystine, an essential precursor for the synthesis of the endogenous antioxidant glutathione (GSH). Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is implicated in the pathophysiology of numerous neuropsychiatric and neurodegenerative disorders. This technical guide provides an in-depth overview of the core mechanism by which this compound is proposed to modulate oxidative stress, details relevant experimental protocols for assessing its efficacy, and explores the potential downstream signaling pathways involved, including the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. While specific quantitative preclinical and clinical data for this compound's direct impact on oxidative stress markers are not yet extensively published in peer-reviewed literature, this guide synthesizes the available information on its mechanism of action and provides a framework for its evaluation.

Core Mechanism of Action: Activation of System xc(-) and Glutathione Synthesis

This compound is designed to address glutamatergic dysregulation and oxidative stress, both of which are implicated in various CNS disorders.[1] The primary mechanism of action of this compound is the activation of the system xc(-) antiporter.[1][2]

System xc(-) is a sodium-independent amino acid transporter that mediates the exchange of extracellular L-cystine for intracellular L-glutamate in a 1:1 ratio. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), a critical intracellular antioxidant.

The proposed mechanism through which this compound modulates oxidative stress is as follows:

-

Activation of System xc(-): this compound binds to and activates the system xc(-) antiporter on the cell surface.

-

Increased Cystine Uptake: This activation leads to an increased influx of extracellular L-cystine into the cell.

-

Enhanced Cysteine Availability: Intracellular L-cystine is reduced to L-cysteine.

-

Boosted Glutathione Synthesis: The elevated availability of L-cysteine drives the synthesis of glutathione (GSH) via the sequential action of glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).

-

Enhanced Antioxidant Capacity: The resulting increase in intracellular GSH levels enhances the cell's capacity to neutralize reactive oxygen species (ROS) and other electrophilic insults, thereby mitigating oxidative stress.

This core mechanism is supported by preclinical characterization of this compound as a novel activator of the cystine-glutamate antiporter.[2]

Potential Downstream Signaling: The Nrf2 Pathway

The activation of system xc(-) and the subsequent increase in intracellular cysteine may also engage the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. While direct evidence for this compound-mediated Nrf2 activation is not yet published, studies on other system xc(-) activators, such as N-acetylcysteine (NAC), have demonstrated the ability to activate this pathway.[3][4][5][6][7]

The proposed mechanism for Nrf2 activation is as follows:

-

Redox Sensing: Changes in the intracellular redox state, potentially influenced by the increased cysteine and GSH levels, can lead to the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

-

Nrf2 Nuclear Translocation: Once released from Keap1, Nrf2 translocates to the nucleus.

-

ARE Binding and Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes.

-

Upregulation of Antioxidant Enzymes: This leads to the increased expression of enzymes such as:

-

Glutathione Peroxidase (GPx): Catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by GSH.

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.

-

Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

-

The activation of the Nrf2 pathway would therefore represent a significant amplification of the antioxidant effects initiated by this compound's primary mechanism.

Data Presentation: Expected Outcomes from Preclinical Studies

While specific quantitative data from peer-reviewed publications on this compound are pending, the following tables illustrate the expected outcomes from preclinical studies evaluating the efficacy of a system xc(-) activator in modulating oxidative stress. The data presented are hypothetical and for illustrative purposes.

Table 1: Effect of this compound on Intracellular Glutathione Levels

| Treatment Group | Concentration (µM) | Intracellular GSH (nmol/mg protein) | Fold Change vs. Control |

| Vehicle Control | - | 10.2 ± 1.1 | 1.0 |

| This compound | 1 | 15.8 ± 1.5* | 1.5 |

| This compound | 10 | 22.1 ± 2.0** | 2.2 |

| This compound | 100 | 28.5 ± 2.5*** | 2.8 |

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

| Treatment Group | Concentration (µM) | ROS Levels (Relative Fluorescence Units) | % Reduction vs. Oxidative Stressor |

| Vehicle Control | - | 100 ± 8 | - |

| Oxidative Stressor | - | 520 ± 35 | 0 |

| Oxidative Stressor + this compound | 1 | 380 ± 25* | 26.9 |

| Oxidative Stressor + this compound | 10 | 250 ± 20** | 51.9 |

| Oxidative Stressor + this compound | 100 | 150 ± 15*** | 71.2 |

*p<0.05, **p<0.01, ***p<0.001 vs. Oxidative Stressor alone. Data are presented as mean ± SD.

Table 3: Effect of this compound on Antioxidant Enzyme Activity

| Treatment Group | Concentration (µM) | GPx Activity (U/mg protein) | SOD Activity (U/mg protein) |

| Vehicle Control | - | 1.2 ± 0.1 | 2.5 ± 0.2 |

| This compound | 10 | 1.8 ± 0.2 | 3.1 ± 0.3 |

| This compound | 100 | 2.5 ± 0.3 | 3.9 ± 0.4 |

*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SD.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the role of a compound like this compound in modulating oxidative stress.

Measurement of Intracellular Glutathione (GSH)

Principle: The concentration of GSH in cell lysates can be determined using a commercially available colorimetric or fluorometric assay kit. A common method involves the reaction of GSH with a thiol-reactive dye, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored or fluorescent product that can be quantified.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer provided in the assay kit or a standard cell lysis buffer (e.g., RIPA buffer).

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay, for normalization of GSH levels.

-

GSH Assay: Follow the manufacturer's instructions for the chosen GSH assay kit. This typically involves adding the cell lysate to a reaction mixture containing the detection reagent and measuring the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the GSH concentration from a standard curve generated using known concentrations of GSH. Normalize the GSH concentration to the protein concentration of each sample.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Intracellular ROS levels can be measured using cell-permeable fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

Protocol:

-

Cell Culture and Treatment: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with this compound or vehicle control, followed by induction of oxidative stress with a known ROS-inducing agent (e.g., hydrogen peroxide, H₂O₂).

-

Loading of DCFH-DA: After treatment, remove the culture medium and wash the cells with warm PBS. Incubate the cells with a working solution of DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The fluorescence intensity of the treated groups is compared to the control groups to determine the effect of this compound on ROS levels.

Measurement of Antioxidant Enzyme Activity (GPx and SOD)

Principle: The activity of antioxidant enzymes like Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD) can be measured using commercially available assay kits. These assays are typically based on colorimetric reactions where the enzyme activity is coupled to the change in absorbance of a chromogen.

Protocol (General):

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control as described previously.

-

Cell Lysate Preparation: Prepare cell lysates as described for the GSH assay.

-

Enzyme Activity Assay: Follow the specific instructions provided with the GPx or SOD activity assay kit. This usually involves adding the cell lysate to a reaction mixture and monitoring the change in absorbance over time using a microplate reader.

-

Data Analysis: Calculate the enzyme activity based on the rate of change in absorbance and normalize it to the protein concentration of the sample.

Assessment of Nrf2 Activation (Western Blotting)

Principle: Activation of the Nrf2 pathway can be assessed by measuring the nuclear translocation of the Nrf2 protein using Western blotting. An increase in the amount of Nrf2 in the nuclear fraction of the cell indicates its activation.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound or vehicle control.

-

Nuclear and Cytoplasmic Fractionation: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins from the nuclear and cytoplasmic extracts by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis: Quantify the intensity of the Nrf2 bands in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation. Use loading controls (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction) to ensure equal protein loading.

Visualizations

References

- 1. SXC-2023 | Promentis Pharmaceuticals, Inc. [promentispharma.com]

- 2. Promentis Pharmaceuticals Announces Successful Completion of Phase 1 Studies for SXC-2023 Targeting Novel Glutamatergic Mechanism [prnewswire.com]

- 3. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]

- 4. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

The Neurobiology of Trichotillomania and the Therapeutic Potential of SXC-2023: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichotillomania (TTM), a neuropsychiatric disorder characterized by the recurrent, irresistible urge to pull out one's own hair, presents a significant therapeutic challenge. While the precise neurobiology of TTM is still under investigation, a growing body of evidence points to dysregulation in the brain's glutamate system as a key etiological factor. This has led to the exploration of novel therapeutic agents that can modulate glutamatergic neurotransmission. One such agent is SXC-2023, a novel small molecule developed by Promentis Pharmaceuticals, which has been the subject of recent clinical investigation for the treatment of TTM. This technical guide provides a comprehensive overview of the neurobiological rationale for targeting the glutamate system in TTM and details the available information on the mechanism of action and clinical development of SXC-2023.

The Role of Glutamate Dysregulation in Trichotillomania

Emerging research has implicated imbalances in the neurotransmitter glutamate in the pathophysiology of obsessive-compulsive and related disorders, including TTM. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamatergic pathways, particularly in the cortico-striatal-thalamo-cortical (CSTC) circuits, is thought to contribute to the compulsive and habit-driven behaviors characteristic of TTM.

SXC-2023: A Novel Glutamate Modulator

SXC-2023 is a first-in-class, orally administered small molecule designed to modulate the glutamate system by activating the system xc- cystine/glutamate antiporter.

Mechanism of Action

The system xc- is a sodium-independent amino acid transporter primarily located on glial cells, particularly astrocytes. It plays a critical role in maintaining glutamate homeostasis in the extracellular space. The transporter exports one molecule of glutamate for every one molecule of cystine it imports into the cell.

By activating system xc-, SXC-2023 is hypothesized to increase the non-synaptic release of glutamate. This elevation in extracellular glutamate is thought to stimulate inhibitory metabotropic glutamate receptors (mGluRs) on presynaptic neurons, leading to a reduction in synaptic glutamate release. This mechanism is believed to restore balance to the dysregulated glutamatergic signaling implicated in TTM.

The proposed signaling pathway for SXC-2023 is visualized in the diagram below:

Caption: Proposed mechanism of action for SXC-2023.

Clinical Development of SXC-2023 for Trichotillomania

Promentis Pharmaceuticals has advanced SXC-2023 through a clinical development program for the treatment of TTM. This program has included Phase 1 safety studies and a Phase 2 efficacy trial.

Phase 1 Studies

SXC-2023 has completed Phase 1 single and multiple ascending dose studies in healthy volunteers. According to a press release from Promentis Pharmaceuticals, the compound was found to be safe and well-tolerated across a wide dose range, with a consistent pharmacokinetic profile. No significant adverse events or treatment-related discontinuations were reported in these studies.

Phase 2 Clinical Trial (NCT03797521)

A Phase 2, multicenter, double-blind, placebo-controlled study was initiated to evaluate the efficacy, safety, and tolerability of SXC-2023 in adults with moderate to severe TTM.

Experimental Protocol: NCT03797521

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Adults aged 18 to 65 years with a primary diagnosis of TTM according to DSM-5 criteria, and a history of daily hair pulling for at least three months prior to screening.

-

Intervention: Participants were randomized to receive one of three doses of SXC-2023 or a placebo, administered orally for 12 weeks.

-

Primary Outcome Measures: The primary efficacy endpoint was the change from baseline to week 12 in the Massachusetts General Hospital Hairpulling Scale (MGH-HPS) total score.

-

Secondary Outcome Measures: Secondary endpoints included the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, and the Trichotillomania Scale for Children and Adolescents (TISCA).

The logical workflow of the Phase 2 clinical trial is depicted in the following diagram:

Caption: Experimental workflow for the Phase 2 clinical trial of SXC-2023.

Clinical Trial Data

As of the date of this document, quantitative results from the Phase 2 clinical trial (NCT03797521) have not been made publicly available. In October 2019, Promentis Pharmaceuticals announced the completion of patient enrollment for this study.

In the same announcement, the company reported positive results from a separate Phase 2a behavioral biomarker study. While specific data were not released, the press release stated that the study demonstrated a "clear effect associated with SXC-2023 administration in measures of impulse control."

The table below summarizes the publicly available information regarding the clinical trials of SXC-2023 for trichotillomania.

| Study Phase | Study Identifier | Number of Participants | Doses | Duration | Status | Publicly Available Data |

| Phase 1 | Not specified | Healthy Volunteers | Single & Multiple Ascending Doses | Not specified | Completed | Safe and well-tolerated (Press Release) |

| Phase 2a | Not specified | Not specified | Not specified | Not specified | Completed | "Clear effect...in measures of impulse control" (Press Release) |

| Phase 2 | NCT03797521 | ~100 | 3 active doses vs. Placebo | 12 weeks | Enrollment Complete | No quantitative data available |

Conclusion and Future Directions

The development of SXC-2023 represents a targeted and promising approach to the treatment of trichotillomania, based on the growing understanding of the role of glutamatergic dysfunction in the disorder's neurobiology. The mechanism of action, centered on the activation of the system xc- antiporter, offers a novel strategy to restore glutamate homeostasis. While the completion of Phase 1 and the full enrollment of the Phase 2 clinical trial are significant milestones, the lack of publicly available quantitative data from these studies precludes a definitive assessment of SXC-2023's efficacy and safety in the TTM patient population.

For researchers, scientists, and drug development professionals, the future publication of the results from the NCT03797521 trial is eagerly anticipated. These findings will be crucial in determining the therapeutic potential of SXC-2023 and will provide valuable insights into the viability of targeting the system xc- as a therapeutic strategy for trichotillomania and other impulse-control disorders. Further research will also be needed to fully elucidate the downstream effects of SXC-2023 on neural circuitry and to identify potential biomarkers that could predict treatment response.

Methodological & Application

Application Notes and Protocols for Quantifying Glutamate Release with SXC2023 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

SXC2023 is a novel small molecule developed by Promentis Pharmaceuticals that acts as an activator of the System xc(-) cystine/glutamate antiporter.[1][2][3] This system is crucial for maintaining glutamate homeostasis in the central nervous system (CNS) by exchanging extracellular cystine for intracellular glutamate.[1][3] Dysregulation of glutamatergic signaling is implicated in various neuropsychiatric disorders, including trichotillomania and obsessive-compulsive disorder, the primary clinical targets for this compound.[4][5][6][7] Activation of System xc(-) by this compound is expected to increase extracellular glutamate concentrations, thereby modulating synaptic activity.[1][2]

These application notes provide a comprehensive guide for researchers to quantify the pharmacodynamic effects of this compound on glutamate release. Due to the proprietary nature of this compound, publicly available quantitative data on its direct impact on glutamate levels is limited. Therefore, data from N-acetylcysteine (NAC), a well-characterized System xc(-) activator, is presented as a representative example to illustrate the expected quantitative outcomes.[3][8][9][10][11] Detailed protocols for two primary methodologies, in vivo microdialysis and enzyme-based microelectrode arrays, are provided to enable rigorous and reproducible quantification of glutamate release.

Mechanism of Action: this compound and Glutamate Release

This compound activates the System xc(-) antiporter, which is predominantly expressed on glial cells, particularly astrocytes.[1][3] This transporter facilitates the uptake of one molecule of extracellular cystine in exchange for one molecule of intracellular glutamate in a 1:1 ratio.[12] Once inside the cell, cystine is reduced to two molecules of cysteine, a precursor for the synthesis of the antioxidant glutathione (GSH). The efflux of glutamate into the extracellular space increases the ambient concentration of this neurotransmitter, which can then act on presynaptic and postsynaptic glutamate receptors to modulate neuronal excitability and synaptic transmission.[1][12]

Quantitative Data on Glutamate Release (Representative Data using NAC)

The following tables summarize the expected quantitative changes in extracellular glutamate concentration following the administration of a System xc(-) activator, using N-acetylcysteine (NAC) as a model compound. These data are derived from preclinical studies and illustrate the dose-dependent and time-dependent effects on glutamate levels.

Table 1: Dose-Dependent Effect of a System xc(-) Activator on Extracellular Glutamate

| Compound | Dose | Brain Region | Fold Increase in Basal Glutamate (Mean ± SEM) | Reference |

| N-acetylcysteine | 100 mg/kg, i.p. | Nucleus Accumbens | 1.5 ± 0.2 | (Baker et al., 2003) |

| N-acetylcysteine | 300 mg/kg, i.p. | Nucleus Accumbens | 2.1 ± 0.3 | (Baker et al., 2003) |

| N-acetylcysteine | 100 mg/kg, i.p. | Hippocampus | 1.8 ± 0.25 | [3] |

Table 2: Time-Course of Extracellular Glutamate Changes Following System xc(-) Activation

| Compound | Dose | Brain Region | Time Post-Injection (min) | % Change from Baseline (Mean ± SEM) | Reference |

| N-acetylcysteine | 100 mg/kg, i.p. | Nucleus Accumbens | 0-20 | +10 ± 5 | (Moran et al., 2005) |

| 20-40 | +45 ± 8 | (Moran et al., 2005) | |||

| 40-60 | +85 ± 12 | (Moran et al., 2005) | |||

| 60-80 | +60 ± 10 | (Moran et al., 2005) | |||

| 80-100 | +25 ± 6 | (Moran et al., 2005) | |||

| 100-120 | +15 ± 4 | (Moran et al., 2005) |

Experimental Protocols

Two primary methods for quantifying real-time changes in extracellular glutamate concentrations in response to this compound treatment are detailed below: in vivo microdialysis and enzyme-based microelectrode arrays.

Protocol 1: In Vivo Microdialysis for Glutamate Measurement

In vivo microdialysis is a widely used technique to sample the extracellular fluid of the brain in freely moving animals, allowing for the subsequent analysis of neurotransmitter concentrations.[4][7][13][14]

Materials:

-

This compound

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Guide cannula

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system with fluorescence or mass spectrometry detector

-

Derivatizing agent (e.g., o-phthaldialdehyde)

Procedure:

-

Surgical Implantation of Guide Cannula: a. Anesthetize the animal (e.g., rat or mouse) and mount it in a stereotaxic frame. b. Perform a craniotomy over the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). c. Lower the guide cannula to the desired coordinates and secure it with dental cement. d. Allow the animal to recover for 5-7 days.

-